Guanabenz

Catalog No.
S529564
CAS No.
5051-62-7
M.F
C8H8Cl2N4
M. Wt
231.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Guanabenz

CAS Number

5051-62-7

Product Name

Guanabenz

IUPAC Name

2-[(Z)-(2,6-dichlorophenyl)methylideneamino]guanidine

Molecular Formula

C8H8Cl2N4

Molecular Weight

231.08 g/mol

InChI

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14)/b13-4-

InChI Key

WDZVGELJXXEGPV-YIXHJXPBSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Solubility

Soluble in DMSO

Synonyms

2,6 Dichlorobenzylideneaminoguanidine, 2,6-Dichlorobenzylideneaminoguanidine, Acetate Wyeth-Ayerst, Guanabenz, Acetate, Guanabenz, BR 750, BR-750, BR750, Guanabenz, Guanabenz Acetate, Guanabenz Acetate Wyeth-Ayerst, Guanabenz Monoacetate, Monoacetate, Guanabenz, WY 8678, WY-8678, WY8678, Wyeth Ayerst of Guanabenz Acetate, Wyeth-Ayerst of Guanabenz Acetate, Wytensin

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N\N=C(N)N)Cl

Description

The exact mass of the compound Guanabenz is 230.0126 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68982. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

1.7

Exact Mass

230.0126

LogP

3.2
3.2

Appearance

Solid powder

Melting Point

225-227
228°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GGD30112WC

Related CAS

23256-50-0 (monoacetate)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For management of High blood pressure
FDA Label

Pharmacology

Guanabenz, a centrally acting α-2 adrenergic agonist, is indicated for treatment of hypertension.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

Mechanism of Action

Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

5051-62-7
23256-50-0

Associated Chemicals

Guanabenz;5051-62-7

Wikipedia

Guanabenz

Drug Warnings

Because of the risk of rebound or "overshoot" hypertension, patients receiving guanabenz should be warned of the danger of missing doses or stopping the drug without consulting their physician. When guanabenz therapy must be interrupted for surgery, the drug should be discontinued slowly over several days, if possible, to avoid precipitating the withdrawal syndrome. If necessary, parenteral hypotensive therapy should be administered throughout the period that oral medication cannot be given; oral guanabenz should be resumed as soon as possible.
Guanabenz should be used with caution and blood pressure monitored carefully in patients with hepatic and/or renal impairment, since the pharmacokinetics of the drug may be altered in such patients. The drug also should be used with caution in patients with severe coronary insufficiency, recent myocardial infarction, and/or cerebrovascular disease. Guanabenz should also be used with caution in geriatric patients since they may be more sensitive to the hypotensive and sedative effects of the drug.
Because of the potential sedative effect of guanabenz, patients should be warned that the drug may impair their ability to perform hazardous activities requiring mental alertness or physical coordination (eg, operating machinery, driving a motor vehicle). Additive CNS depression may occur when guanabenz is administered concomitantly with other CNS depressants including alcohol, phenothiazines, barbiturates, or benzodiazepines, and patients should be warned that their tolerance for CNS depressants may be decreased.
Although guanabenz has been used in the management of hypertension in a limited number of children 12 yr of age and older, further study on the use of the drug in these patients is necessary. Safety and efficacy of guanabenz in children younger than 12 yr of age have not been established; therefore, the manufacturer does not recommend use of the drug in these children.
For more Drug Warnings (Complete) data for GUANABENZ ACETATE (12 total), please visit the HSDB record page.

Biological Half Life

The elimination half-life of guanabenz following single oral doses of the drug in healthy adults has been variably reported to average 4-14 hr (range: 3.5-21 hr); In one well-designed study, the elimination half-life averaged 12-14 hr. In patients with hepatic impairment, the half-life of the drug is only slightly prolonged. The elimination half-life of guanabenz also may be prolonged in patients with renal impairment.

Use Classification

Human drugs -> Rare disease (orphan)

Methods of Manufacturing

Preparation: J. Yates, E. Haddock, GB 1019120 (1966 to Schell) ... Use as antihypertensive: W. J. Houlihan et al, DE 1804634 (1969 to Sandoz). /Guanabenz/

Analytic Laboratory Methods

Analyte: guanabenz acetate; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards
Analyte: guanabenz acetate; matrix: chemical purity; procedure: potentiometric titration with perchloric acid
Analyte: guanabenz acetate; matrix: pharmaceutical preparation (tablet); procedure: infrared absorption spectrophotometry with comparison to standards (chemical identification)
Analyte: guanabenz acetate; matrix: pharmaceutical preparation (tablet); procedure: liquid chromatography with detection at 254 nm and comparison to standards (chemical purity)

Storage Conditions

Guanabenz acetate tablets should be stored in tight, light resistant containers at room temperature (25 °C).

Interactions

Additive CNS depression may occur when guanabenz is administered concomitantly with other CNS depressants including alcohol, phenothiazines, barbiturates, or benzodiazepines.
When guanabenz is administered with other hypotensive agents, including diuretics, the hypotensive effect of guanabenz may be increased.
Guanabenz, administered concurrently with antidiabetic agents (eg, insulin, chlorpropramide), does not appear to interfere with the control of blood glucose concentration.

Dates

Modify: 2023-07-15
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